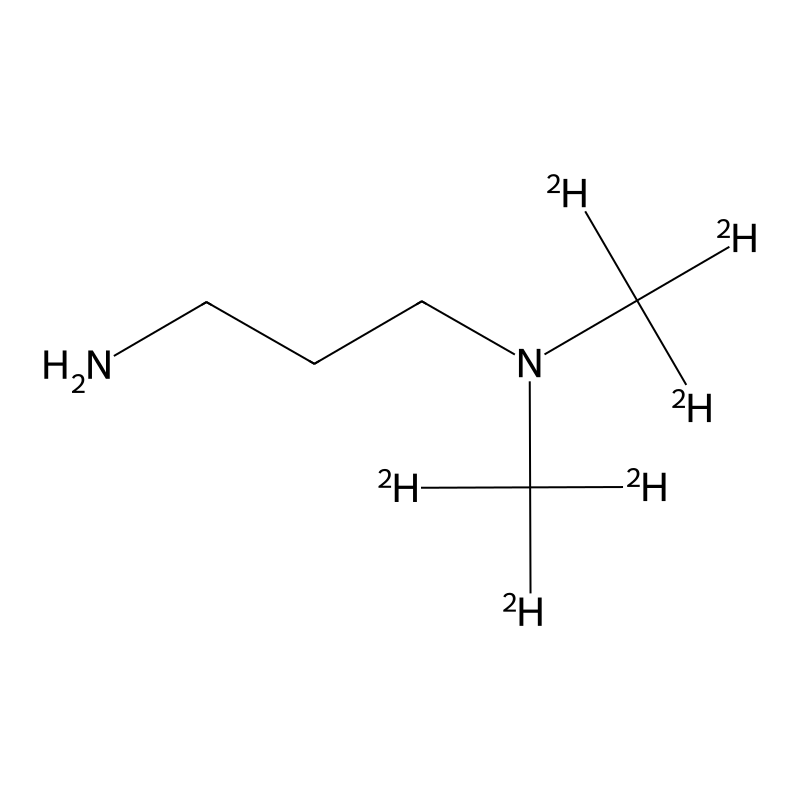

N,N-Dimethyl-1,3-propylenediamine-d6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

N,N-Dimethyl-1,3-propylenediamine-d6 is a deuterated analog of N,N-Dimethyl-1,3-propylenediamine, characterized by the substitution of hydrogen atoms with deuterium isotopes. This compound has the molecular formula and a molecular weight of approximately 108.22 g/mol. The presence of deuterium enhances its utility in various analytical techniques, particularly in nuclear magnetic resonance spectroscopy, where it serves as a reference material due to its unique isotopic signature .

- Information on the safety hazards of N,N-DMP-d6 is not widely available. However, N,N-DMP is known to be a flammable liquid and may cause skin and eye irritation []. As a general precaution, it is advisable to handle N,N-DMP-d6 with appropriate personal protective equipment in a well-ventilated laboratory.

Please Note:

- The scientific literature on N,N-DMP-d6 is limited. More research is required to fully understand its specific properties, reactions, and applications.

- This information is for general scientific research purposes only and should not be taken as safety advice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a technique used to study the structure and dynamics of molecules. By replacing hydrogen atoms with deuterium, N,N-DMPD-d6 reduces signal overlap in NMR spectra, leading to improved resolution and sensitivity for specific signals from the molecule itself. This is because deuterium has a different magnetic spin than hydrogen, resulting in less interference in the spectrum.

Isotopic Tracing

N,N-DMPD-d6 can be used to trace the fate of a molecule within a system. By incorporating the deuterium atoms into specific positions of the molecule, scientists can track its movement and transformation through various chemical reactions or biological processes. This allows researchers to gain a deeper understanding of reaction mechanisms and metabolic pathways.

Internal Standard for Mass Spectrometry

N,N-DMPD-d6 can serve as an internal standard in mass spectrometry experiments. Its known mass and unique isotopic signature allow for accurate mass calibration and quantification of other analytes present in the sample. This helps to ensure the accuracy and reproducibility of mass spectrometry measurements.

- Acylation: The compound can react with acyl chlorides or anhydrides to form amides.

- Alkylation: It can undergo alkylation reactions with alkyl halides to yield more complex amines.

- Condensation Reactions: It is utilized as a catalyst in Knoevenagel condensation reactions, facilitating the formation of carbon-carbon bonds .

The incorporation of deuterium allows for more precise tracking of reaction pathways and mechanisms in studies involving this compound.

While specific biological activity data for N,N-Dimethyl-1,3-propylenediamine-d6 is limited, its parent compound has been noted for various biological interactions. N,N-Dimethyl-1,3-propylenediamine has been studied for its potential roles in:

- Cellular Signaling: Acting as a signaling molecule in certain biochemical pathways.

- Toxicity Studies: Evaluating its effects on cell viability and proliferation in vitro.

The deuterated form may also be used in metabolic studies to trace the behavior of compounds within biological systems, allowing researchers to investigate metabolic pathways with greater clarity .

The synthesis of N,N-Dimethyl-1,3-propylenediamine-d6 typically involves a two-step continuous reaction process. The primary raw materials are dimethylamine and acrylonitrile. The general steps include:

- Formation of an Intermediate: Dimethylamine reacts with acrylonitrile to form an intermediate compound.

- Reduction: This intermediate is then reduced to yield N,N-Dimethyl-1,3-propylenediamine-d6.

This method allows for efficient production while ensuring high purity levels of the final product .

N,N-Dimethyl-1,3-propylenediamine-d6 has several applications across various fields:

- Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its known mass and isotopic properties.

- Research: Employed in proteomics research for tracking molecular transformations and interactions.

- Catalysis: Acts as a catalyst in organic synthesis reactions, particularly in forming carbon-carbon bonds .

Interaction studies involving N,N-Dimethyl-1,3-propylenediamine-d6 focus on its role in biochemical pathways and its interactions with other compounds. These studies help elucidate how the compound behaves in biological systems and its potential effects on cellular processes. The unique isotopic labeling allows researchers to trace interactions without interference from naturally occurring hydrogen atoms .

Similar Compounds- N,N-Dimethyl-1,3-propanediamine

- N,N-Dimethylaminopropylamine

- 3-(Dimethylamino)-1-propylamine

Comparison TableCompound Name Molecular Formula Unique Features N,N-Dimethyl-1,3-propylenediamine-d6 C5H8D6N2 Deuterated form enhances NMR resolution N,N-Dimethyl-1,3-propanediamine C5H14N2 Commonly used as a hardening agent for epoxy resins N,N-Dimethylaminopropylamine C5H13N Used as an intermediate in surfactant production 3-(Dimethylamino)-1-propylamine C5H13N Involved in the synthesis of personal care products

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethyl-1,3-propylenediamine-d6 | C5H8D6N2 | Deuterated form enhances NMR resolution |

| N,N-Dimethyl-1,3-propanediamine | C5H14N2 | Commonly used as a hardening agent for epoxy resins |

| N,N-Dimethylaminopropylamine | C5H13N | Used as an intermediate in surfactant production |

| 3-(Dimethylamino)-1-propylamine | C5H13N | Involved in the synthesis of personal care products |

The uniqueness of N,N-Dimethyl-1,3-propylenediamine-d6 lies primarily in its isotopic labeling which allows for advanced analytical capabilities not available with non-deuterated compounds. This makes it particularly valuable in research settings focused on understanding molecular dynamics and interactions.

Molecular Structure and Bond Parameters

N,N-Dimethyl-1,3-propylenediamine-d6 represents a deuterated analog of N,N-Dimethyl-1,3-propylenediamine, characterized by the systematic replacement of six hydrogen atoms with deuterium isotopes . The compound possesses the molecular formula C₅H₈D₆N₂ with a molecular weight of 108.22 grams per mole [2] [3]. The deuterium substitution occurs specifically at the two methyl groups attached to the tertiary nitrogen atom, resulting in the incorporation of six deuterium atoms in total [2].

The molecular structure features a linear three-carbon propylene chain backbone with amino functionalities at both terminal positions [2]. The primary structural characteristic involves a tertiary amine group at one terminus, where two deuterated methyl groups are bonded to the nitrogen atom, while the opposite terminus contains a primary amine group [2]. The International Union of Pure and Applied Chemistry name for this compound is N',N'-bis(trideuteriomethyl)propane-1,3-diamine [2].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₈D₆N₂ | [2] |

| Molecular Weight | 108.22 g/mol | [2] [3] |

| Chemical Abstracts Service Number | 1219802-71-7 | [2] [3] |

| International Chemical Identifier | InChI=1S/C5H14N2/c1-7(2)5-3-4-6/h3-6H2,1-2H3/i1D3,2D3 | [2] |

| Simplified Molecular Input Line Entry System | [2H]C([2H])([2H])N(CCCN)C([2H])([2H])[2H] | [2] |

The bond parameters reflect the influence of deuterium substitution on the molecular geometry [38]. Deuterium incorporation typically results in subtle alterations to bond lengths and angles compared to the non-deuterated parent compound due to the increased atomic mass and reduced zero-point vibrational energy [38]. The carbon-nitrogen bond lengths in the dimethylamino portion of the molecule are influenced by the isotopic substitution, though these changes are generally minimal [38].

Physical and Chemical Properties

The physical properties of N,N-Dimethyl-1,3-propylenediamine-d6 are closely related to those of its non-deuterated analog while exhibiting characteristic isotope effects [37]. The compound exists as a liquid under standard conditions with storage requirements typically maintained at 2-8°C to ensure stability [3] [6]. The deuteration process results in a slightly increased molecular weight compared to the parent compound, which affects various physical properties including density and boiling point [37].

The chemical properties of this deuterated compound are fundamentally similar to those of the non-deuterated parent molecule, with the primary differences arising from kinetic isotope effects [37]. The compound maintains its basic character due to the presence of both primary and tertiary amine functional groups [22]. The tertiary amine exhibits typical nucleophilic behavior, while the primary amine can participate in various substitution and condensation reactions [19].

| Property | Value | Reference |

|---|---|---|

| Physical State | Liquid | [3] |

| Storage Temperature | 2-8°C | [3] [6] |

| Purity | >95% (Gas Chromatography) | [3] |

| Solubility | Miscible in water | [5] |

| Chemical Classification | Stable isotope labeled compound | [3] |

The deuterium isotope effect manifests in the compound's reactivity patterns, where carbon-deuterium bonds exhibit greater stability compared to carbon-hydrogen bonds due to stronger bond dissociation energies [37]. This characteristic makes the compound particularly valuable for mechanistic studies and isotopic labeling applications in analytical chemistry .

Spectroscopic Identifiers

Nuclear Magnetic Resonance Spectroscopic Profiles

Nuclear magnetic resonance spectroscopy provides distinctive spectroscopic signatures for N,N-Dimethyl-1,3-propylenediamine-d6 that differentiate it from its non-deuterated counterpart [9]. The deuterium substitution significantly alters the proton nuclear magnetic resonance spectrum by eliminating signals corresponding to the deuterated methyl groups [9]. This characteristic makes the compound particularly valuable as an internal standard and reference material in nuclear magnetic resonance applications .

The proton nuclear magnetic resonance spectrum of the deuterated compound exhibits simplified patterns compared to the parent molecule due to the absence of proton signals from the deuterated methyl positions [13]. The remaining proton signals arise from the propylene chain and the primary amine group, appearing at characteristic chemical shifts that reflect their magnetic environments [13]. The carbon-13 nuclear magnetic resonance spectrum shows distinctive coupling patterns with deuterium nuclei, manifesting as multipicity changes in the carbon signals attached to deuterium atoms [13].

Deuterated solvents commonly used in nuclear magnetic resonance spectroscopy, such as deuterated dimethyl sulfoxide, have been extensively characterized for their spectroscopic properties [11] [15]. The deuteration degree of N,N-Dimethyl-1,3-propylenediamine-d6 typically exceeds 95%, as determined by quantitative nuclear magnetic resonance methods [3]. This high level of deuterium incorporation ensures minimal interference from residual proton signals in analytical applications [15].

Mass Spectrometric Characterization

Mass spectrometry provides definitive identification and characterization of N,N-Dimethyl-1,3-propylenediamine-d6 through its distinctive mass spectral fragmentation patterns [26]. The molecular ion peak appears at m/z 108, reflecting the increased molecular weight due to deuterium incorporation [2]. The mass difference of six atomic mass units compared to the non-deuterated analog (molecular weight 102.18) clearly indicates the successful incorporation of six deuterium atoms [2] [5].

The fragmentation pattern in mass spectrometry reveals characteristic losses corresponding to deuterated methyl groups and other structural fragments [26]. Common fragmentation pathways include the loss of deuterated methyl radicals (CD₃, mass 18) and the formation of iminium ions through alpha-cleavage adjacent to the nitrogen atoms [26]. These fragmentation patterns provide structural confirmation and enable quantitative analysis when the compound is used as an internal standard .

Kinetic isotope effects in mass spectrometric fragmentation have been documented for deuterated amine compounds, where deuterium-containing bonds exhibit different fragmentation kinetics compared to hydrogen-containing analogs [26]. The kinetic energy release distributions for deuterated amines show characteristic patterns that can be predicted from theoretical calculations [26].

Infrared and Raman Spectroscopic Features

Infrared spectroscopy reveals distinctive spectroscopic features for N,N-Dimethyl-1,3-propylenediamine-d6 that reflect the isotopic substitution effects on vibrational frequencies [36] [40]. Deuterium substitution typically results in a redshift of vibrational frequencies compared to the corresponding hydrogen-containing vibrations due to the increased atomic mass of deuterium [36] [38]. The deuterium substitution leads to isotopic frequency ratios typically ranging from 1.35 to 1.41 for vibrations involving the deuterated positions [40].

The carbon-deuterium stretching vibrations appear in the spectral region between 2000-2300 wavenumbers, which is distinctly different from carbon-hydrogen stretching frequencies that typically occur between 2800-3000 wavenumbers [36]. This spectral separation allows for clear identification of deuterated positions within the molecule [32]. The carbon-deuterium bending vibrations similarly appear at lower frequencies compared to their hydrogen analogs [32].

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| C-D Stretching | 2000-2300 | Deuterated methyl groups | [36] |

| C-H Stretching | 2800-3000 | Non-deuterated positions | [36] |

| C-D Bending | 800-1200 | Deuterated methyl deformation | [32] |

| N-H Stretching | 3200-3500 | Primary amine group | [32] |

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes that may be weak or inactive in infrared spectroscopy [40]. The polarizability changes associated with deuterium substitution result in altered Raman scattering intensities for vibrations involving the deuterated positions [40]. The combination of infrared and Raman spectroscopic data provides comprehensive vibrational characterization of the deuterated compound [40].

Conformational Analysis

Theoretical Conformations

Computational studies of N,N-Dimethyl-1,3-propylenediamine-d6 conformations reveal multiple energetically accessible molecular conformations arising from rotation around the carbon-carbon and carbon-nitrogen bonds [23]. The propylene chain backbone can adopt various conformational states, including extended and folded configurations, depending on the dihedral angles along the chain [23]. The tertiary amine group introduces additional conformational complexity through possible rotational orientations of the deuterated methyl groups [21].

Theoretical calculations using density functional theory methods have been employed to characterize the conformational preferences of similar diamine compounds [25]. The conformational analysis typically considers gauche and trans arrangements around the carbon-carbon bonds in the propylene chain [23]. The energy differences between various conformational states are generally small, typically on the order of 1-3 kilocalories per mole, indicating significant conformational flexibility at room temperature [23].

The deuterium substitution effects on conformational preferences are generally minimal but can be detected through high-level computational methods [25]. The increased mass of deuterium compared to hydrogen results in slightly different zero-point vibrational energies for various conformational states [25]. These differences can influence the relative populations of conformational isomers, particularly at lower temperatures [34].

Energy Landscape Studies

Energy landscape studies for N,N-Dimethyl-1,3-propylenediamine-d6 involve systematic exploration of the potential energy surface as a function of key geometric parameters [25]. The energy landscape is characterized by multiple local minima corresponding to different conformational states connected by transition states representing rotational barriers [23]. The barriers to rotation around carbon-carbon bonds are typically low, on the order of 2-4 kilocalories per mole [23].

The conformational energy landscape is influenced by intramolecular interactions, including electrostatic interactions between the amino groups and steric interactions between substituents [25]. Hydrogen bonding interactions between the primary and tertiary amine groups can stabilize certain conformational states when the molecular geometry permits close approach of these functional groups [25]. The deuterium isotope effect on hydrogen bonding strength is generally small but can be significant in systems where hydrogen bonding is the dominant stabilizing interaction [25].

Computational studies of related diamine compounds have revealed that the conformational preferences can be significantly influenced by environmental factors such as solvent effects and intermolecular interactions [25]. The relative energies of conformational states may change substantially in polar solvents compared to gas-phase calculations due to differential solvation of various conformational isomers [25].

Computational Modeling Approaches

Advanced computational modeling approaches for N,N-Dimethyl-1,3-propylenediamine-d6 typically employ high-level quantum chemical methods to accurately predict molecular properties and conformational behavior [25]. Density functional theory calculations using functionals such as M062X with augmented correlation-consistent basis sets have proven effective for studying similar amine-containing compounds [25]. These methods provide reliable predictions of molecular geometries, vibrational frequencies, and relative energies of conformational states [25].

Molecular dynamics simulations offer complementary insights into the dynamic behavior of the molecule, revealing conformational interconversion pathways and timescales [28]. These simulations can incorporate the effects of deuterium substitution on molecular dynamics through appropriately modified force field parameters that account for the increased mass of deuterium atoms [28]. The dynamic behavior of deuterated molecules often exhibits slower conformational interconversion rates due to the kinetic isotope effect [28].

| Computational Method | Application | Accuracy Level | Reference |

|---|---|---|---|

| Density Functional Theory | Geometry optimization | High | [25] |

| Second-order Møller-Plesset | Energy refinement | Very high | [25] |

| Molecular dynamics | Dynamic behavior | Moderate | [28] |

| Coupled cluster theory | Benchmark calculations | Excellent | [25] |

The incorporation of solvent effects through continuum solvation models provides more realistic predictions of molecular behavior in solution [25]. The conductor-like polarizable continuum model has been successfully applied to similar ionic liquid systems containing diamine compounds [25]. These calculations reveal significant effects of the dielectric environment on conformational preferences and relative stabilities [25].

Synthetic Routes Overview

N,N-Dimethyl-1,3-propylenediamine-d6 can be synthesized through multiple deuteration strategies, building upon established synthetic routes for the non-deuterated parent compound. The fundamental synthetic approach involves the reaction of 1,3-dibromopropane with methylamine under alkaline conditions for the parent compound . For the deuterated analog, this foundation is modified through strategic incorporation of deuterated reagents and specialized deuteration techniques.

The primary synthetic routes encompass direct deuteration methods, selective positional deuteration techniques, and metal-free synthesis approaches. Each methodology offers distinct advantages in terms of deuterium incorporation efficiency, selectivity, and scalability. The choice of synthetic route depends on the required deuterium content, positional specificity, and intended application scale [2].

Contemporary deuteration methodologies have evolved to address the growing demand for isotopically labeled compounds in pharmaceutical research and analytical applications. These approaches leverage advances in catalysis, process chemistry, and understanding of deuterium kinetic isotope effects to achieve high levels of isotopic incorporation while maintaining structural integrity [3].

Deuteration Strategies

Direct Deuteration Methods

Direct deuteration methods represent the most straightforward approach for incorporating deuterium atoms into organic molecules. These techniques typically employ deuterium oxide (D2O) or deuterium gas (D2) as the isotope source in conjunction with appropriate catalytic systems.

Hydrothermal Deuteration with Heavy Water

The hydrothermal deuteration process utilizes D2O as both solvent and deuterium source under elevated temperature and pressure conditions. This method has proven particularly effective for achieving high deuterium incorporation levels in aromatic and aliphatic systems [4]. The process typically operates at temperatures exceeding 140°C in pressure vessels, with metal catalysts such as palladium or platinum facilitating the hydrogen-deuterium exchange reaction [5].

The reaction proceeds through a mechanism involving metal-catalyzed activation of carbon-hydrogen bonds followed by exchange with deuterium from the D2O solvent. Deuterium incorporation levels ranging from 90-99% have been achieved using this methodology, with the specific enrichment depending on reaction time, temperature, and catalyst loading [6].

Metal-Catalyzed Hydrogenation with Deuterium Gas

An alternative direct deuteration approach employs deuterium gas in combination with heterogeneous metal catalysts. This method offers precise control over reaction conditions and can achieve selective deuteration at specific molecular positions [7]. The process typically operates under 20-40 bar deuterium pressure at temperatures between 80-150°C.

Palladium on carbon (Pd/C) catalysts have demonstrated particular effectiveness for this application, enabling deuterium incorporation levels of 80-95% while maintaining excellent chemoselectivity [8]. The method has been successfully scaled to kilogram quantities, demonstrating its potential for industrial application.

Selective Position Deuteration Techniques

Selective positional deuteration requires more sophisticated synthetic strategies to achieve site-specific isotope incorporation while avoiding undesired deuteration at other molecular positions.

Palladium-Catalyzed Directed Deuteration

This methodology employs directing groups to achieve regioselective deuteration at specific carbon positions. The approach utilizes palladium acetate catalysts in combination with deuterated acetic acid (CD3CO2D) to facilitate selective carbon-hydrogen bond activation followed by deuterium incorporation [9]. The process typically operates at 80-120°C for 16 hours and can achieve deuterium incorporation levels of 70-95% at targeted positions.

The selectivity is achieved through coordination of the palladium center to appropriately positioned directing groups, which orient the catalyst for specific carbon-hydrogen bond activation. This approach has proven particularly valuable for achieving meta-selective deuteration in aromatic systems [10].

Iron-Catalyzed Selective Deuteration

A more recent development involves the use of nanostructured iron catalysts prepared from biomass-derived cellulose for selective deuteration reactions [11] [7]. This methodology combines environmental sustainability with high catalytic efficiency, utilizing inexpensive D2O as the deuterium source under hydrogen pressure.

The iron-cellulose catalyst system operates at 120°C under 20 bar hydrogen pressure and has demonstrated excellent scalability, with successful preparation of deuterated products on the kilogram scale [8]. Deuterium incorporation levels of 85-99% have been achieved with this system, and the heterogeneous catalyst can be recycled multiple times without significant loss of activity.

Organophotocatalytic Alpha-Deuteration

This innovative approach utilizes visible light activation with organophotocatalysts to achieve selective alpha-deuteration of primary amines [12] [13]. The methodology employs 4CzIPN photocatalyst in combination with triisopropylsilanethiol as a hydrogen atom transfer catalyst, using D2O as the deuterium source.

The reaction proceeds under mild conditions at room temperature with 40W blue LED irradiation for 48 hours. This method achieves exceptional deuterium incorporation levels of 95-100% with high chemo- and site selectivity. The process has been demonstrated on scales up to 6 mmol and offers significant cost advantages compared to traditional deuteration methods [12].

Metal-Free Synthesis Approaches

Metal-free deuteration methods have gained increasing attention due to their potential for reduced environmental impact and simplified purification procedures.

Electrochemical Reductive Deuteration

This methodology employs electrochemical reduction to facilitate deuterium incorporation using D2O as the deuterium source without external reductants or metal catalysts [14]. The process operates under ambient conditions in an electrochemical cell and achieves deuterium incorporation levels of 90-99%.

The mechanism involves electrochemical generation of carbanion species followed by deuterium atom transfer from D2O. This approach offers excellent functional group tolerance and can be adapted to flow cell technology for continuous processing [14].

Single Electron Transfer Reductive Deuteration

This strategy utilizes samarium diiodide (SmI2) as a single electron transfer reagent to facilitate reductive deuteration of nitrile precursors [15] [16]. The methodology employs D2O as the deuterium source in combination with amine bases at temperatures ranging from room temperature to 80°C.

The process achieves deuterium incorporation levels exceeding 95% and demonstrates excellent chemoselectivity [16]. A particularly innovative variant involves tandem hydrogen-deuterium exchange followed by single electron transfer reductive deuteration, enabling high pot and reagent economy [15].

Biocatalytic Deuteration

Biocatalytic approaches represent an emerging area for asymmetric deuteration using NADH-dependent enzymes [17]. This methodology requires D2O solvent and unlabeled dihydrogen under ambient conditions, offering exceptional chemo-, enantio-, and isotopic selectivity.

The approach facilitates transfer of deuterium atoms from D2O solvent to NAD+ with H2 gas as a clean reductant, enabling access to the vast library of enzymes established for NADH-dependent reductions [17]. Deuterium incorporation levels of 80-95% have been achieved with excellent stereochemical control.

Purification and Analytical Validation

The purification and analytical validation of deuterated compounds requires specialized techniques to ensure both chemical purity and isotopic integrity. Given the investment in deuterated precursors and the critical importance of isotopic purity for analytical applications, comprehensive validation protocols are essential.

Purification Strategies

Purification of N,N-Dimethyl-1,3-propylenediamine-d6 typically employs conventional separation techniques adapted for deuterated compounds. Distillation under reduced pressure represents the primary purification method, with collection of the 73-75°C fraction at 9×10³ Pa providing the purified product [18]. Special attention must be paid to minimizing deuterium exchange during purification processes.

Alternative purification approaches include crystallization from appropriate solvents, although care must be taken to avoid protic solvents that could facilitate hydrogen-deuterium exchange. Chromatographic purification using flash column chromatography over silica gel has proven effective for removing impurities while preserving isotopic integrity [2].

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry serves as the primary analytical technique for isotopic purity determination [19] [20]. The methodology involves recording full scan mass spectra, extracting and integrating isotopic ions, and calculating isotopic enrichment based on the relative abundance of hydrogen-deuterium isotopologues.

Electrospray ionization with high-resolution mass spectrometry (ESI-HRMS) offers particular advantages for deuterated compound analysis, providing high sensitivity with sample requirements at the nanogram to microgram level [20]. The technique achieves precision levels of 0.1-0.5% RSD and enables rapid, cost-effective analysis without requirement for deuterated solvents.

The isotopic purity calculation involves analysis of the molecular ion cluster and determination of the relative abundance of D0 through Dn isotopologues. Commercial software packages and specialized computational tools such as DGet! facilitate automated calculation of deuteration percentages with excellent agreement to manual methods [21].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides complementary structural verification and site-specific deuterium quantification [19] [22]. Proton NMR analysis of deuterated compounds focuses on integration of residual proton signals, although sensitivity limitations arise for highly deuterated materials (>98% deuterium enrichment) [23] [24].

Deuterium NMR (2H NMR) represents the preferred technique for direct deuterium observation in highly enriched compounds [23] [25]. The methodology employs non-deuterated solvents such as natural abundance DMSO or neat sample analysis to avoid interference from deuterated solvents. Despite lower sensitivity compared to proton NMR, deuterium NMR provides direct quantification of deuterium content and site-specific enrichment determination.

Carbon-13 NMR with simultaneous proton and deuterium decoupling enables quantification of deuterium content through deuterium-induced isotope shifts [26] [27]. This approach exploits the differential chemical shifts of carbon atoms neighboring deuterated versus non-deuterated positions, enabling site-specific quantification of isotopic enrichment.

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry provides an effective analytical approach for volatile deuterated compounds, offering excellent separation capabilities and mass spectral confirmation [28]. The technique achieves precision levels of 0.3-1% RSD and can accommodate samples ranging from microgram to milligram quantities.

Particular attention must be paid to potential on-column deuterium exchange or thermal degradation during GC analysis. Method validation should include assessment of deuterium stability under analytical conditions and verification of isotopic integrity throughout the analytical process.

Differential Scanning Calorimetry

For volatile deuterated compounds, differential scanning calorimetry combined with quantitative NMR provides an alternative purity assessment approach [29] [30]. This methodology has demonstrated excellent accuracy for compounds such as benzene-d6, with results equivalent to those obtained by mass balance methods combined with GC-MS analysis.

The DSC approach requires complete solidification of volatile compounds under low temperature conditions to ensure reliable results. When combined with qNMR determination of isotopic impurities, the technique achieves precision levels of 0.1-0.3% RSD [29].

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of N,N-Dimethyl-1,3-propylenediamine-d6 requires careful consideration of multiple factors including economic optimization, process safety, environmental impact, and regulatory compliance.

Economic Optimization and Cost Management

Industrial production economics center on deuterium source optimization and recovery systems implementation [31] [32]. The choice between D2O and D2 gas requires comprehensive cost analysis considering raw material prices, conversion efficiency, and recovery potential. D2O recovery systems achieving >95% efficiency are essential for economic viability, with deuterium waste targets below 2% [31].

Catalyst selection prioritizes heterogeneous systems for easy separation and reuse, with catalyst lifetime targets exceeding 5 cycles and metal leaching below 10 ppm [31]. The iron-cellulose catalyst system demonstrates particular promise for industrial application, offering environmental sustainability combined with demonstrated kilogram-scale production capability [7] [8].

Capital equipment considerations include reactor design for high-pressure operations (>50 bar), automated safety systems, and process control infrastructure. Scale-up factors exceeding 100-fold from laboratory to production scale require careful attention to heat and mass transfer consistency [33].

Process Development and Validation

Continuous flow processing offers advantages over traditional batch operations for deuterated compound production [34] [5]. Flow chemistry technology enables improved selectivity, minimized decomposition through precise reaction time and temperature control, and enhanced safety through reduced inventory of reactive materials.

The National Deuteration Facility has implemented flow reactor systems specifically for deuterium labeling applications, integrating real-time monitoring, streamlined processing, and flexible productivity [5]. These systems facilitate adaptation of established batch processes to continuous flow operation while maintaining product quality and isotopic integrity.

Process analytical technology implementation enables real-time monitoring of critical quality attributes including deuterium content, chemical purity, and reaction progress. Statistical process control systems provide trending analysis and early warning of process deviations [35].

Regulatory Compliance and Quality Systems

Industrial production requires compliance with Good Manufacturing Practice (GMP) guidelines and International Council for Harmonisation (ICH) standards [36]. Comprehensive documentation packages include validated analytical methods, stability studies, and regulatory submission materials.

Quality control systems encompass in-line monitoring, batch testing, and certificate of analysis preparation [4]. All deuterated compounds require comprehensive characterization using multinuclear NMR spectroscopy (1H, 2H, 13C), mass spectrometry for isotopic abundance determination, and appropriate chromatographic methods [4].

Stability studies following ICH guidelines provide shelf life determination with targets exceeding 2 years under appropriate storage conditions. Accelerated stability testing at elevated temperatures provides early indication of potential degradation pathways and enables optimization of storage conditions [35].

Environmental Impact and Sustainability

Green chemistry principles guide industrial deuteration processes, emphasizing deuterium recovery, waste minimization, and sustainable catalyst systems [7]. Life cycle assessment studies evaluate environmental impact from raw material production through end-of-life disposal.

The iron-cellulose catalyst system exemplifies sustainable deuteration technology, utilizing biomass-derived support materials combined with abundant iron salts [11] [7]. This approach eliminates precious metal requirements while maintaining excellent catalytic performance and recyclability.

Deuterium utilization efficiency targets exceed 90% through implementation of recovery systems and process optimization [37]. Waste stream analysis identifies opportunities for recycling and recovery of deuterated materials that would otherwise represent economic and environmental losses.

Quality Control and Stability Parameters

Comprehensive quality control and stability assessment protocols ensure the integrity and reliability of N,N-Dimethyl-1,3-propylenediamine-d6 throughout its lifecycle from production to end-use application.

Chemical Stability Assessment

Thermal stability evaluation encompasses testing at 40°C, 60°C, and 80°C for periods extending from 1 to 6 months [38]. Acceptance criteria specify deuterium loss below 5% and chemical degradation below 2% under these conditions. Analytical monitoring employs differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), HPLC-MS, and NMR spectroscopy to assess both chemical and isotopic stability.

Hydrolytic stability testing across pH ranges from 1 to 13 under various humidity conditions evaluates the compound's resistance to hydrolysis-induced degradation [39]. Target specifications require hydrolysis below 3% with deuterium retention exceeding 95%. High-performance liquid chromatography, ion chromatography, and Karl Fischer titration provide quantitative assessment of hydrolytic degradation products.

Oxidative stability assessment employs oxygen atmosphere and peroxide stress conditions to evaluate susceptibility to oxidative degradation [38]. Acceptance criteria limit oxidation products to below 1% with deuterium loss below 2%. HPLC-MS analysis provides identification and quantification of oxidation products, while NMR spectroscopy confirms preservation of isotopic integrity.

Photostability Evaluation

Photostability testing employs controlled UV light exposure and fluorescent light conditions to assess potential photodegradation [38]. Target specifications limit photodegradation to below 2% while maintaining stable isotopic content. HPLC with photodiode array detection (HPLC-PDA), LC-MS analysis, and visual inspection provide comprehensive assessment of photostability characteristics.

pH stability evaluation across buffer solutions spanning pH 1-13 determines the operational pH range for stable storage and handling [40]. Target specifications require stability across pH 3-11 with total degradation below 5%. HPLC analysis across the pH range combined with mass spectrometric analysis provides quantitative assessment of pH-dependent stability.

Isotopic Stability and Exchange

Deuterium exchange evaluation employs H2O/D2O mixtures and protic solvents to assess potential for hydrogen-deuterium exchange under various storage and handling conditions [41] [40]. Target specifications limit H/D exchange to below 1% under normal storage conditions. Mass spectrometric isotopic analysis and 2H NMR provide direct monitoring of deuterium content and exchange kinetics.

Long-term stability studies extending 12-36 months provide real-time assessment of product stability under recommended storage conditions [38]. Target specifications include shelf life exceeding 2 years with proper storage at 2-8°C under inert atmosphere. Comprehensive analytical packages encompassing all critical quality attributes provide trending analysis and early indication of stability concerns.

Physical Stability Parameters

Physical stability assessment encompasses crystalline form analysis, particle size distribution, and appearance characteristics [42]. X-ray diffraction (XRD) analysis monitors potential polymorphic changes, while particle size analysis and microscopy provide assessment of physical degradation. Target specifications require no polymorphic changes and stable appearance throughout the intended shelf life.

Storage condition optimization balances stability requirements with practical handling considerations [43]. Recommended storage at 2-8°C under inert atmosphere provides optimal stability while enabling practical laboratory and industrial handling. Continuous monitoring systems provide real-time assessment of storage conditions and early warning of deviations that could compromise product quality.

Certificate of Analysis Requirements

Each production batch requires comprehensive certificate of analysis documentation encompassing chemical purity, isotopic enrichment, and stability characteristics [4]. Multinuclear NMR spectroscopy (1H, 2H, 13C) confirms structural integrity and provides site-specific deuterium quantification. Mass spectrometry determines isotopic abundance distribution and overall deuteration percentage.